molecular formula C19H20N2O3 B7110299 N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide

N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B7110299
M. Wt: 324.4 g/mol
InChI Key: GVNOAEZESXLWCK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 6-methoxy-2-oxo-1,3-dihydroindol-3-yl group attached to an acetamide moiety

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-11-4-7-16(12(2)8-11)20-18(22)10-15-14-6-5-13(24-3)9-17(14)21-19(15)23/h4-9,15H,10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNOAEZESXLWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C3=C(C=C(C=C3)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 6-methoxyindole, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form 6-methoxy-2-oxo-1,3-dihydroindole.

    Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide.

    Substitution Reaction: Finally, the chloroacetamide is subjected to a nucleophilic substitution reaction with 2,4-dimethylaniline to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(5-methoxy-1H-indol-3-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide is unique due to the presence of both the 6-methoxy group and the 2-oxo-1,3-dihydroindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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